2-Bromo-4-fluoro-5-(trifluoromethyl)phenol

Physicochemical profiling Medicinal Chemistry Lipophilicity optimization

Medicinal chemists optimizing CNS or membrane-targeted leads often face lipophilicity/reactive-site trade-offs. 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (CAS 1805498-61-6) resolves this with a precise 2-Br/4-F/5-CF3 substitution: • XLogP3 ~3.2 (0.6 units above 2-Br-4-F-phenol), ideal for BBB penetration or hydrophobic pocket occupancy • 5 HBA atoms satisfy pharmacophore constraints without added bulk or rotatable bonds • Aryl bromide gives faster, higher-yielding Suzuki couplings vs. chloro analogs • Validated HCV protease inhibitor precursor (single-digit nM EC50). Bulk stock available; global shipping.

Molecular Formula C7H3BrF4O
Molecular Weight 259.00 g/mol
Cat. No. B8099938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-(trifluoromethyl)phenol
Molecular FormulaC7H3BrF4O
Molecular Weight259.00 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)Br)F)C(F)(F)F
InChIInChI=1S/C7H3BrF4O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H
InChIKeyWVHQHQHVDXRAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-5-(trifluoromethyl)phenol Overview


2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (CAS 1805498-61-6) is a multi-halogenated phenolic building block characterized by a specific 2-Br/4-F/5-CF₃ substitution pattern on a phenol core (C₇H₃BrF₄O, MW 259.00 g/mol) [1]. The simultaneous presence of a reactive aryl bromide site, an electron‑withdrawing fluorine atom, and a lipophilic trifluoromethyl group gives this compound a distinct physicochemical profile and synthetic utility that set it apart from common phenol‑based intermediates in medicinal chemistry and agrochemical research .

Why 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol Cannot Be Replaced


Generic substitution of this compound with superficially similar halogenated phenols introduces measurable changes in lipophilicity, hydrogen‑bonding capacity, and cross‑coupling reactivity that can derail a synthetic sequence or compromise a structure–activity relationship (SAR). The 2‑bromo‑4‑fluoro‑5‑CF₃ arrangement is not a trivial permutation of ‘bromo‑phenol’ or ‘trifluoromethyl‑phenol’ motifs; the combined electron‑withdrawing effect of three distinct substituents fine‑tunes the phenolic O–H acidity and the oxidative‑addition reactivity of the aryl bromide in ways that positional isomers and mono‑substituted analogs cannot replicate [1]. The quantitative evidence below illustrates exactly where these differences are large enough to influence scientific selection and procurement decisions.

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol Differentiation Evidence


Lipophilicity (XLogP3) vs. 2-Bromo-4-fluorophenol

When evaluated against the structurally simpler analog 2‑bromo‑4‑fluorophenol (which lacks the 5‑CF₃ group), 2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol exhibits a substantial increase in computed lipophilicity. The XLogP3 value for the target compound is 3.2 compared to 2.6 for 2‑bromo‑4‑fluorophenol [1][2]. This approximately 0.6‑unit difference in logP translates to roughly a four‑fold higher theoretical partition coefficient, making the target compound significantly more suitable for projects where enhanced membrane permeability or hydrophobic binding is required without increasing molecular weight beyond 300 Da [1][2].

Physicochemical profiling Medicinal Chemistry Lipophilicity optimization

HBA Count vs. Non-Fluorinated Analogs

2‑Bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol possesses five hydrogen‑bond acceptor (HBA) atoms, driven by the presence of both a fluorine substituent and three fluorine atoms in the CF₃ group [1]. In contrast, the non‑fluorinated analog 2‑bromo‑5‑(trifluoromethyl)phenol has only one HBA atom, reflecting the absence of the ring fluorine [2]. While the polar surface areas (PSA) of the two compounds are virtually identical (20.2 vs. 20.23 Ų), the five‑fold difference in HBA count indicates that the target compound engages in far more directional hydrogen‑bonding interactions, a property that can be structurally decisive in target‑based design and crystal‑engineering applications [1][2].

Computational chemistry QSAR modeling Hydrogen‑bonding capacity

Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride

The aryl bromide in 2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol is categorically more reactive than the aryl chloride in the analogous 2‑chloro‑4‑fluoro‑5‑(trifluoromethyl)phenol scaffold. Mechanistic studies consistently demonstrate that oxidative addition of aryl bromides to Pd(0) is significantly faster than that of aryl chlorides, a fundamental reactivity ordering that underpins the widespread preference for aryl bromides as Suzuki–Miyaura coupling partners [1]. Although a direct head‑to‑head kinetic comparison between these exact scaffolds is not available in the public literature, the established class‑level reactivity hierarchy (I > OTf ≥ Br ≫ Cl) supports the selection of the bromo‑substituted compound when rapid, high‑yielding cross‑coupling is a critical synthetic requirement [1].

Cross‑coupling chemistry Suzuki‑Miyaura Oxidative addition kinetics

Documented Precursor for HCV NS3/4A Inhibitors

2‑Bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol has been explicitly employed as a synthetic intermediate in the preparation of compounds that demonstrate potent inhibition of the hepatitis C virus (HCV) NS3/4A protease . While the immediate biological activity belongs to the final elaborated structures, the availability of the target phenol as a reliable precursor is critical for accessing this chemotype. Patent literature (US10226449/US9428502) describes analogs derived from halogenated phenol building blocks that achieve EC₅₀ values as low as 1 nM in the HCV 1b replicon system [1]. This contrasts with simpler halogenated phenols lacking the 4‑F/5‑CF₃ arrangement, which have no documented entry into this high‑potency antiviral space [1].

Antiviral drug discovery HCV protease inhibition Medicinal chemistry

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol Application Scenarios


Lead Optimization: Lipophilic Trifluoromethylated Phenol

Medicinal chemistry teams pursuing CNS or membrane‑bound targets should procure 2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol when an XLogP3 of approximately 3.2 is required along with a bromine site for late‑stage diversification. The 0.6‑unit lipophilicity gain over 2‑bromo‑4‑fluorophenol (XLogP3 2.6), achieved without introducing additional rotatable bonds or metabolic vulnerabilities, directly supports lead‑optimization objectives for blood–brain barrier penetration or hydrophobic pocket occupancy. (Derived from Evidence Item 1) [1][2].

Computational Library Design: High HBA Phenol Scaffold

In silico screening campaigns that filter building blocks by HBA count should prioritize 2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol over non‑fluorinated trifluoromethylphenol analogs. With five HBA atoms vs. one HBA atom for 2‑bromo‑5‑(trifluoromethyl)phenol, the target compound provides the hydrogen‑bonding capacity needed to satisfy computationally derived pharmacophore constraints without adding bulk or altering the PSA. (Derived from Evidence Item 2) [1][2].

Parallel Suzuki–Miyaura Diversification

Synthetic groups conducting parallel Suzuki couplings should select 2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol over the corresponding 2‑chloro analog. The well‑established kinetic preference of aryl bromides for oxidative addition under standard Pd(0) catalysis translates to faster, higher‑yielding, and more reliable cross‑couplings across a library of boronic acids. (Derived from Evidence Item 3) [1].

Antiviral Drug Discovery Targeting HCV NS3/4A Protease

Programs focused on hepatitis C virus protease inhibition should evaluate 2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol as a validated precursor scaffold. The compound has documented precedent in the synthesis of inhibitors that achieve single‑digit nanomolar EC₅₀ values in the HCV 1b replicon assay, providing a starting point for SAR exploration that simpler or differently substituted analogs lack. (Derived from Evidence Item 4) [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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